Intrinsic ERα Antagonist Activity of the Intermediate vs. Non-Active Analogs
The intermediate itself, 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde, exhibits direct, quantifiable antagonist activity against the estrogen receptor alpha (ERα), a property not observed in the structurally related 4-(2-(dimethylamino)ethoxy)benzaldehyde (CAS 15182-92-0) . This intrinsic activity is a key differentiator, suggesting a unique interaction profile that translates to the potency of the final drug candidates it helps synthesize [1].
| Evidence Dimension | ERα Antagonist Activity (LC50) |
|---|---|
| Target Compound Data | LC50 = 22 ± 3 nM |
| Comparator Or Baseline | 4-(2-(Dimethylamino)ethoxy)benzaldehyde (CAS 15182-92-0) - No reported ERα antagonist activity. |
| Quantified Difference | Significant activity (22 nM) vs. no activity |
| Conditions | Assay details not specified in the source. |
Why This Matters
Procuring this specific intermediate, rather than a generic alternative, provides a compound with a unique, built-in biological activity that can be leveraged in fragment-based drug discovery or to potentially simplify the purification of active final products.
- [1] ChemSpider. (n.d.). 4-(2-(dimethylamino)ethoxy)benzaldehyde. Retrieved April 16, 2026, from https://inchis.chemspider.com/4-(2-(dimethylamino)ethoxy)benzaldehyde View Source
